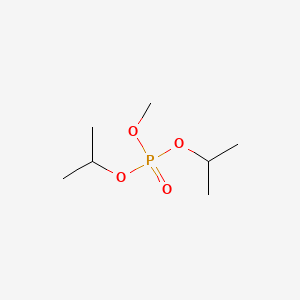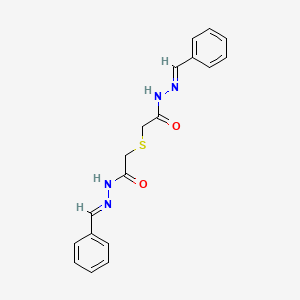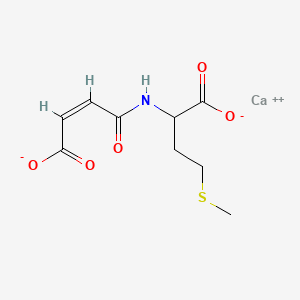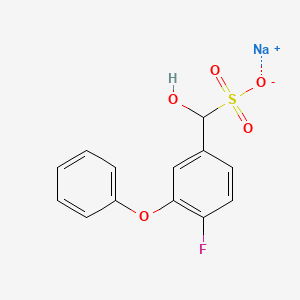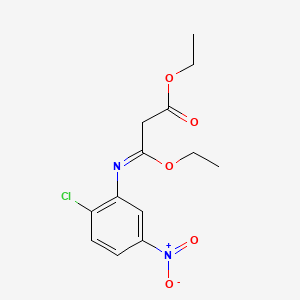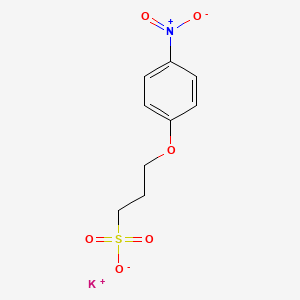
Potassium 3-(4-nitrophenoxy)propanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-(4-nitrophenoxy)propanesulphonate is a chemical compound with the molecular formula C9H10KNO6S and a molecular weight of 299.3421 g/mol . It is known for its unique structure, which includes a nitrophenoxy group attached to a propanesulphonate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(4-nitrophenoxy)propanesulphonate typically involves the reaction of 4-nitrophenol with 3-chloropropanesulfonic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol attacks the carbon atom of the chloropropanesulfonic acid, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced reactors and purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(4-nitrophenoxy)propanesulphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-aminophenoxy)propanesulphonate.
Reduction: Formation of 3-(4-aminophenoxy)propanesulphonate.
Substitution: Formation of various substituted propanesulphonate derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 3-(4-nitrophenoxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Potassium 3-(4-nitrophenoxy)propanesulphonate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulphonate group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-(4-aminophenoxy)propanesulphonate
- Potassium 3-(4-methoxyphenoxy)propanesulphonate
- Potassium 3-(4-chlorophenoxy)propanesulphonate
Uniqueness
Potassium 3-(4-nitrophenoxy)propanesulphonate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the nitro group can undergo specific reactions such as reduction to an amino group, making it a versatile compound in synthetic and research applications.
Properties
CAS No. |
75593-59-8 |
|---|---|
Molecular Formula |
C9H10KNO6S |
Molecular Weight |
299.34 g/mol |
IUPAC Name |
potassium;3-(4-nitrophenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C9H11NO6S.K/c11-10(12)8-2-4-9(5-3-8)16-6-1-7-17(13,14)15;/h2-5H,1,6-7H2,(H,13,14,15);/q;+1/p-1 |
InChI Key |
SWIZKNXTASMBSR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


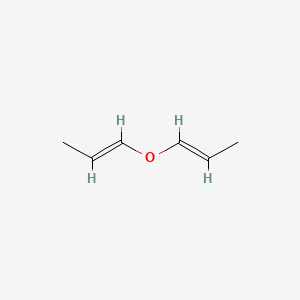

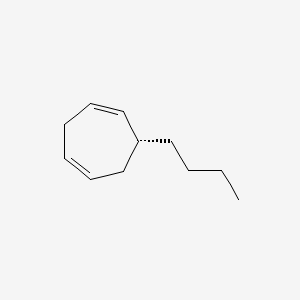
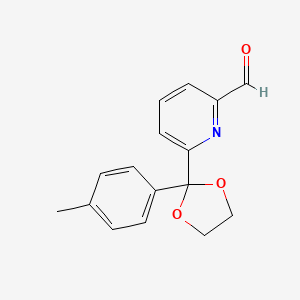
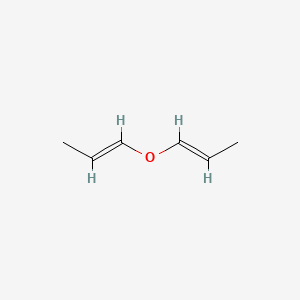
![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)
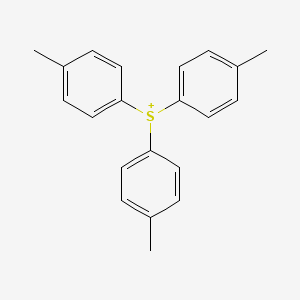

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
